N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core scaffold. Key structural elements include:
- 3-cyano substituent: Contributes to electron-withdrawing effects, influencing reactivity and binding interactions.
- 4-((4-fluorophenyl)sulfonyl)butanamide side chain: The sulfonyl group and fluorinated aromatic ring may confer selectivity for biological targets, such as enzymes or receptors involved in inflammatory pathways.
The compound’s molecular formula is C₂₀H₂₁FN₄O₄S₂ (inferred from , adjusted for butanamide vs. acetamide), with a molecular weight of ~463.5 g/mol.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-13(25)24-9-8-16-17(11-22)20(29-18(16)12-24)23-19(26)3-2-10-30(27,28)15-6-4-14(21)5-7-15/h4-7H,2-3,8-10,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOHQQPZIKCHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
1. Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core , which is known for its diverse biological activities. The presence of a cyano group and a sulfonamide moiety enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 486.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 922990-15-6 |
The biological activity of this compound primarily involves:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer progression and inflammation.
- Receptor Modulation: The compound can interact with various receptors, potentially modulating their activity and influencing cellular responses.
- Gene Expression Alteration: It may affect the expression of genes linked to critical cellular processes such as apoptosis and cell proliferation.
3.1 Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- GSK-3β Inhibition: A related compound has shown potent GSK-3β inhibitory activity (IC50 = 8 nM), which is crucial for regulating cell growth and survival in cancer cells .
3.2 Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through various in vitro studies:
- Cytokine Production: It has been observed to suppress nitric oxide (NO) production and reduce pro-inflammatory cytokines in microglial cells . This suggests a mechanism that could be beneficial in neurodegenerative diseases.
Case Study 1: Neuroprotective Effects
A study demonstrated that a derivative of this compound effectively reduced tau hyperphosphorylation in an okadaic-acid-induced model of neurodegeneration. This indicates its potential for treating conditions like Alzheimer's disease by protecting neuronal integrity .
Case Study 2: Antifungal Activity
Another related study highlighted the antifungal properties of tetrahydrothieno[3,2-c]pyridine derivatives against Candida albicans, suggesting that modifications to the thieno-pyridine scaffold can enhance antifungal efficacy .
5. Conclusion
This compound shows promising biological activities that warrant further investigation. Its mechanisms of action through enzyme inhibition and receptor modulation highlight its potential therapeutic applications in oncology and neuroprotection.
Comparison with Similar Compounds
Key Observations:
Side Chain Modifications :
- The target compound’s butanamide chain (vs. acetamide in ) may improve solubility or target residence time due to increased flexibility and hydrophilicity.
- The 4-fluorophenylsulfonyl group is conserved in both the target compound and CAS 895478-18-9, suggesting its critical role in target binding .
Core Scaffold Variations: Analogs like FR133605 replace the tetrahydrothieno[2,3-c]pyridine core with diarylthiophenes but retain the 4-fluorophenyl group, highlighting its importance in TNF-α inhibition . The 3-cyano group in the target compound (absent in FR133605) could enhance metabolic stability by reducing oxidative degradation.
Biological Activity Gaps: While FR133605 and related diarylthiophenes demonstrate nanomolar TNF-α inhibition, the target compound’s activity remains unverified .
Physicochemical and Pharmacokinetic Properties
Limited data are available for direct comparison. However:
- Metabolic Stability: The 3-cyano group could mitigate cytochrome P450-mediated metabolism, a common issue in thiophene-containing compounds .
Research Findings and Implications
Structural Hybridization Strategy: The target compound’s design aligns with the hybridization approach used in , combining features of TNF-α inhibitors (4-fluorophenyl) and tetrahydrothieno[2,3-c]pyridine cores. This strategy aims to balance potency and drug-like properties .
Unresolved Questions: SAR of Sulfonyl Chain Length: The acetamide () vs. butanamide (target) comparison requires experimental validation to assess impact on potency. Crystallographic Data: No structural studies (e.g., X-ray diffraction) are cited; SHELX-based analyses () could resolve conformational preferences .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how can reaction yields be improved?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving sequential functionalization of the tetrahydrothieno-pyridine core and sulfonylbutanamide side chain. Key steps include:
- Cyclocondensation : Use of ethanol or dioxane as solvents under reflux conditions (70–90°C) to form the tetrahydrothieno-pyridine scaffold .
- Sulfonylation : Controlled addition of 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., sodium acetate) to minimize side reactions .
- Purification : Recrystallization from ethanol-dioxane mixtures (1:2 ratio) to achieve high purity (>85% yield) .
- Optimization : Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of intermediates) and monitor reaction progress via TLC or HPLC to terminate reactions at peak yields .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR to confirm proton environments and carbon connectivity, with DMSO-d6 as a solvent for solubility .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Crystallography :
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data; discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .
- Refinement Tools : Use SHELXL’s robust least-squares refinement with restraints for flexible moieties (e.g., acetyl groups) to reconcile bond-length mismatches .
- Supplementary Techniques : Employ IR spectroscopy to validate functional groups (e.g., cyano stretches at ~2200 cm) and confirm crystallographic assignments .
Q. What experimental strategies are effective for studying the compound’s reactivity and derivatization potential?
- Methodological Answer :
- Functional Group Analysis :
- Acetyl Group : Hydrolysis under acidic conditions (e.g., HCl/EtOH) to generate hydroxyl intermediates for further functionalization .
- Sulfonyl Group : Nucleophilic substitution at the sulfonyl moiety using amines or thiols to explore SAR (Structure-Activity Relationship) .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction kinetics .
Q. How can researchers design stability studies to assess the compound’s degradation under physiological conditions?
- Methodological Answer :
- Stress Testing :
- Thermal Stability : Incubate at 40°C, 75% RH for 4 weeks; analyze via HPLC for decomposition products .
- pH Stability : Expose to buffers (pH 1–13) for 24 hours; quantify intact compound using UV-Vis spectroscopy .
- Light Sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
